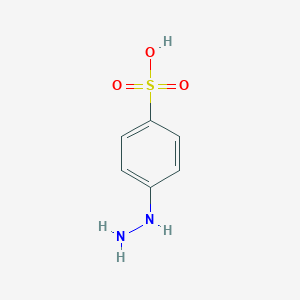

4-Hydrazinobenzenesulfonic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-hydrazinylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3S/c7-8-5-1-3-6(4-2-5)12(9,10)11/h1-4,8H,7H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOMZCWUHFGMSEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NN)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9059177 | |

| Record name | 4-Hydrazinobenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98-71-5, 854689-07-9 | |

| Record name | 4-Hydrazinobenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydrazinobenzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydrazinobenzenesulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1608 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonic acid, 4-hydrazinyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Hydrazinobenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydrazinobenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.450 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDRAZINOBENZENESULFONIC ACID, HEMIHYDRATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDRAZINOBENZENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3J225IK1D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of p-Sulfophenylhydrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of p-sulfophenylhydrazine, also known as 4-hydrazinobenzenesulfonic acid. The document details the underlying reaction mechanisms, provides structured experimental protocols, and presents quantitative data to facilitate reproducibility and optimization.

Synthesis Overview: Mechanism and Reaction Pathway

The synthesis of p-sulfophenylhydrazine is a well-established two-step process commencing from sulfanilic acid. The overall reaction pathway involves:

-

Diazotization: The primary aromatic amine group of sulfanilic acid is converted into a diazonium salt using a nitrite (B80452) source in an acidic medium.

-

Reduction: The intermediate diazonium salt is subsequently reduced to the corresponding hydrazine (B178648) derivative.

Step 1: Diazotization of Sulfanilic Acid

The first step is the diazotization of sulfanilic acid. Sulfanilic acid, which exists as a zwitterion, is first dissolved in an alkaline solution (e.g., sodium carbonate or sodium hydroxide) to free the amine group. The solution is then acidified, typically with hydrochloric or sulfuric acid, and cooled to a low temperature (0-5 °C). A solution of sodium nitrite is then added to generate the nitrosonium ion (N≡O⁺) in situ, which acts as the electrophile. The amino group of sulfanilic acid attacks the nitrosonium ion, and following a series of proton transfers and the elimination of water, the 4-sulfobenzenediazonium salt is formed.[1][2][3] The diazonium salt is often a fine crystalline solid and is typically used immediately in the next step due to its instability at higher temperatures.[1][4]

Step 2: Reduction of the Diazonium Salt

The second step involves the reduction of the 4-sulfobenzenediazonium salt to p-sulfophenylhydrazine. Various reducing agents can be employed, with sodium sulfite (B76179) (or its congeners like sodium bisulfite and metabisulfite) being a common choice.[5][6][7] The reduction mechanism with sulfite is believed to proceed through the formation of an intermediate diazo-sulfonate, which is then further reduced and hydrolyzed to yield the final hydrazine product.[2][7] The reaction conditions, such as temperature and pH, are critical for achieving a good yield.[1][6]

The overall reaction pathway is visualized in the diagram below.

Quantitative Data Summary

The following tables summarize quantitative data from various cited experimental protocols for the synthesis of p-sulfophenylhydrazine. This allows for a clear comparison of reaction conditions and reported yields.

Table 1: Diazotization of Sulfanilic Acid - Reagent Quantities

| Reagent | Protocol 1[2] | Protocol 2[1] | Protocol 3[5] |

| Sulfanilic Acid | 51 g | 2.00 g | 17.3 g |

| Sodium Carbonate | 16 g | - | - |

| Sodium Hydroxide (B78521) | - | 11.5 mL (5%) | 23 mL (23%) |

| Sodium Nitrite | 21 g | 0.80 g | 7 g |

| Sulfuric Acid | 35 g (conc.) | - | - |

| Hydrochloric Acid | - | 7.0 mL (conc.) | Present |

| Water | 250 mL | 11.5 mL | 100 mL |

| Temperature | 12 °C | 0-5 °C | 0-5 °C |

Table 2: Reduction of Diazonium Salt & Product Yield

| Parameter | Protocol 1[2] | Protocol 2[1] | Protocol 3[5] |

| Reducing Agent | |||

| Sodium Bisulfite | 130 g (solution) | - | - |

| Sodium Metabisulfite | - | - | 22 g |

| Reaction Conditions | |||

| Temperature | < 50 °C then boil | 80 °C (then 100 °C) | 0-5 °C then RT |

| pH | Alkaline | - | - |

| Product Information | |||

| Yield (Mass) | ~50 g | 1.50 g | 6.46 g |

| Yield (%) | Not specified | 68.8% | 34.36% |

| Melting Point (°C) | 218 (dec.) | Not specified | 285-287 |

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of p-sulfophenylhydrazine, compiled from the cited literature.

Protocol A: Synthesis via Diazonium Salt Isolation[2]

Part 1: Preparation of 4-Sulfobenzene-1-diazonium Sulfate (B86663)

-

Dissolve 51 g of sulfanilic acid in 200 mL of water containing 16 g of sodium carbonate.

-

Filter the solution and cool it in a glass vessel.

-

Add 35 g of concentrated sulfuric acid and cool the mixture further to 12 °C.

-

Over 30 minutes, with continuous stirring, add a solution of 21 g of sodium nitrite in 50 mL of water.

-

The 4-sulfobenzene-1-diazonium sulfate precipitates as fine crystals. Filter the crystals at 12-14 °C using a suction filter.

Part 2: Reduction to this compound

-

Prepare a solution of 130 g of sodium bisulfite and add enough 35% sodium hydroxide solution to make it distinctly alkaline to phenolphthalein (B1677637) paper.

-

Add the filtered diazonium salt from Part 1 to this alkaline sulfite solution, keeping the temperature below 50 °C by cooling in an ice bath with stirring.

-

Allow the resulting yellow solution of 2-(4-sulfophenyl)hydrazine-1-sulfonic acid to stand for one hour.

-

Transfer the solution to a porcelain dish and heat to boiling.

-

Over 30 minutes, add 250 g of 30% hydrochloric acid to the boiling solution.

-

If the solution does not decolorize, a small amount of zinc dust may be added carefully.

-

Cool the solution and allow it to stand for 12 hours to crystallize the product.

-

Filter the crystals, wash with a small amount of water, and dry.

Protocol B: One-Pot Synthesis Method[1]

-

Add 2.00 g (0.0116 mol) of p-aminobenzenesulfonic acid to 11.5 mL of a 5% sodium hydroxide solution and stir until completely dissolved.

-

Add 0.80 g (0.0116 mol) of sodium nitrite and mix thoroughly.

-

In a separate beaker, prepare an acidic solution by mixing 7.0 mL of concentrated hydrochloric acid with 11.5 mL of water. Cool this solution in an ice bath.

-

Add the sulfanilic acid/nitrite mixture to the cold acidic solution while maintaining the system temperature at 0-5 °C. Let the diazotization reaction proceed for approximately 20 minutes.

-

Remove the ice bath and heat the reaction system to 80 °C.

-

Add 10 mL of a 40% sulfuric acid solution and maintain the reaction for 1 hour.

-

Cool the solution to room temperature.

-

Filter the resulting white powdery solid and wash the filter cake with water 2-3 times to obtain the final product.

Mandatory Visualizations

The following diagrams illustrate the key experimental workflow and logical relationships in the synthesis process.

References

- 1. Page loading... [wap.guidechem.com]

- 2. prepchem.com [prepchem.com]

- 3. Solved EXPERIMENT 29: Report and Worksheet DIAZOTIZATION/ | Chegg.com [chegg.com]

- 4. US4246133A - Stabilized diazotized sulfanilic acid solutions - Google Patents [patents.google.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | 98-71-5 [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 4-Hydrazinylbenzenesulfonic Acid: Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological characteristics of 4-hydrazinylbenzenesulfonic acid. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on delivering precise data, detailed experimental protocols, and clear visual representations of complex biological pathways and experimental workflows.

Core Physical and Chemical Characteristics

4-Hydrazinylbenzenesulfonic acid, also known as p-hydrazinobenzenesulfonic acid, is a versatile organic compound featuring both a hydrazino and a sulfonic acid functional group attached to a benzene (B151609) ring. This unique structure imparts a range of interesting chemical properties and makes it a valuable intermediate in the synthesis of pharmaceuticals and dyes.

Physical Properties

The key physical properties of 4-hydrazinylbenzenesulfonic acid are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | References |

| IUPAC Name | 4-hydrazinylbenzenesulfonic acid | [1] |

| Synonyms | Phenylhydrazine-4-sulfonic acid, p-Sulfophenylhydrazine | [1] |

| CAS Number | 98-71-5 | [1][2] |

| Molecular Formula | C₆H₈N₂O₃S | [1][2] |

| Molecular Weight | 188.21 g/mol | [1][2] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 285-286 °C | [3] |

| Boiling Point | ~500 °C (estimated) | [4] |

| Solubility | Soluble in boiling water, slightly soluble in cold water, ethanol, and diethyl ether. | [3] |

| pKa | -0.66 ± 0.50 (Predicted) | [3] |

Chemical Reactivity

The chemical behavior of 4-hydrazinylbenzenesulfonic acid is dictated by its two primary functional groups:

-

Sulfonic Acid Group (-SO₃H): This is a strongly acidic group that enhances the compound's water solubility.[5]

-

Hydrazino Group (-NHNH₂): This group confers the properties of a reducing agent and a nucleophile. It can be readily oxidized and can participate in reactions such as acylation, alkylation, and condensation.[5]

The interplay of these groups makes 4-hydrazinylbenzenesulfonic acid a versatile reagent in organic synthesis.[5] It is stable under normal conditions but should be kept away from strong oxidizing agents.[6]

Experimental Protocols

Synthesis of 4-Hydrazinylbenzenesulfonic Acid

A common method for the synthesis of 4-hydrazinylbenzenesulfonic acid involves the diazotization of p-aminobenzenesulfonic acid, followed by reduction.[3][7]

Materials:

-

p-Aminobenzenesulfonic acid

-

Sodium hydroxide (B78521) (NaOH)

-

Sodium nitrite (B80452) (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Sodium metabisulfite (B1197395) (Na₂S₂O₅) or Zinc powder

-

Ice

Procedure:

-

Dissolution: Dissolve p-aminobenzenesulfonic acid in a 5% sodium hydroxide solution with stirring.[7]

-

Diazotization: Cool the solution in an ice bath to 0-5 °C. Slowly add a solution of sodium nitrite. Then, slowly add this mixture to a pre-cooled solution of concentrated hydrochloric acid, maintaining the temperature between 0-5 °C to form the diazonium salt.[3][7]

-

Reduction: The diazonium salt solution is then added to a solution of a reducing agent.

-

Method A (Sodium Metabisulfite): Add the diazonium salt solution to a mixture of sodium hydroxide and sodium metabisulfite, keeping the temperature at 80-85 °C and pH between 6.2 and 6.7.[3]

-

Method B (Zinc Powder): After the diazotization, the reduction can be carried out directly in the same pot using zinc powder.[7]

-

-

Isolation and Purification: After the reduction is complete, the solution is cooled to room temperature, allowing the product to crystallize. The precipitate is collected by filtration and washed with water to yield the final product.[7] Further purification can be achieved by recrystallization from boiling water.

References

- 1. 4-Hydrazinobenzenesulfonic acid | C6H8N2O3S | CID 66825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | 98-71-5 [chemicalbook.com]

- 4. 98-71-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound, hemihydrate, 98% | Fisher Scientific [fishersci.ca]

- 6. mdpi.com [mdpi.com]

- 7. Page loading... [wap.guidechem.com]

Solubility Profile of 4-Hydrazinobenzenesulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Hydrazinobenzenesulfonic acid, a key intermediate in the synthesis of pharmaceuticals and dyes. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on collating existing qualitative information and presenting a detailed, standardized experimental protocol for the quantitative determination of its solubility in various solvents.

Introduction to this compound

This compound (CAS No. 98-71-5) is a white to light yellow crystalline powder. It is a bifunctional molecule containing both a hydrazino (-NHNH2) group and a sulfonic acid (-SO3H) group attached to a benzene (B151609) ring. This structure imparts a high degree of polarity to the molecule, which significantly influences its solubility profile. The compound is known to be hygroscopic and is stable under normal conditions.

Qualitative Solubility Data

Based on available safety data sheets and chemical supplier information, the solubility of this compound has been described qualitatively. This information is summarized in the table below. It is important to note that terms like "slightly soluble" and "sparingly soluble" can vary in their quantitative meaning between sources.

| Solvent | Qualitative Solubility | Source Citation(s) |

| Water (room temperature) | Sparingly soluble, Slightly soluble | [1][2][3] |

| Water (boiling) | Readily dissolves, Soluble | [2][4] |

| Ethanol | Slightly soluble | [2][3] |

| Diethyl Ether | Slightly soluble | [2] |

| Dimethyl Sulfoxide (DMSO) | Slightly soluble | [2] |

The hemihydrate form of this compound is also reported to be slightly soluble in water and alcohol.[3] The presence of the sulfonic acid group is known to generally enhance the water solubility of organic compounds.[5]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental method is required. The following protocol is adapted from established methods for determining the solubility of organic compounds, such as the shake-flask method, which is recognized by organizations like the OECD.[6][7][8][9][10][11][12][13]

Principle

An excess amount of this compound is equilibrated with a specific solvent at a constant temperature. After equilibrium is reached, the saturated solution is separated from the undissolved solid, and the concentration of the dissolved solute is determined using a suitable analytical technique.

Materials and Equipment

-

This compound (high purity)

-

Solvents of interest (e.g., deionized water, ethanol, methanol, DMSO), analytical grade

-

Thermostatically controlled shaker or incubator

-

Calibrated thermometer

-

Analytical balance

-

Filtration device (e.g., syringe filters with a pore size of 0.45 µm or less)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure

-

Preparation of the Test System:

-

Add an excess amount of this compound to a series of vials, ensuring there is enough solid to maintain saturation.

-

Add a known volume of the desired solvent to each vial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A preliminary study may be needed to determine the time to reach equilibrium (e.g., 24-48 hours).

-

-

Sample Separation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the constant temperature for a period to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Immediately filter the aliquot using a syringe filter to remove any undissolved particles. The filter material should be compatible with the solvent.

-

-

Analysis:

-

Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantify the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at the wavelength of maximum absorbance or HPLC with a suitable detector).

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor. The solubility is typically expressed in units such as g/100 mL or mol/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Conclusion

References

- 1. store.astm.org [store.astm.org]

- 2. This compound CAS#: 98-71-5 [m.chemicalbook.com]

- 3. This compound, hemihydrate, 98% | Fisher Scientific [fishersci.ca]

- 4. chembk.com [chembk.com]

- 5. Sulfonic acid | Uses, Structure & Synthesis | Britannica [britannica.com]

- 6. filab.fr [filab.fr]

- 7. enamine.net [enamine.net]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. oecd.org [oecd.org]

- 11. bioassaysys.com [bioassaysys.com]

- 12. Water Solubility | Scymaris [scymaris.com]

- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

A Technical Guide to the Spectroscopic Analysis of p-Tolualdehyde (CAS 104-87-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for p-tolualdehyde (also known as 4-methylbenzaldehyde), a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. A thorough understanding of its spectroscopic properties is essential for quality control, reaction monitoring, and structural elucidation in research and development.

Spectroscopic Data Summary

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for p-tolualdehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of p-tolualdehyde is characterized by distinct signals corresponding to the aldehydic, aromatic, and methyl protons.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 9.96 | Singlet | - | 1H | Aldehyde proton (-CHO) |

| 7.78 | Doublet | ~8.0 | 2H | Aromatic protons (ortho to -CHO) |

| 7.33 | Doublet | ~8.0 | 2H | Aromatic protons (meta to -CHO) |

| 2.44 | Singlet | - | 3H | Methyl protons (-CH₃) |

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 192.0 | Carbonyl carbon (C=O) |

| 145.5 | Aromatic carbon attached to -CH₃ |

| 134.2 | Aromatic carbon attached to -CHO |

| 129.9 | Aromatic carbons (meta to -CHO) |

| 129.7 | Aromatic carbons (ortho to -CHO) |

| 21.9 | Methyl carbon (-CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 - 3000 | Medium | Aromatic C-H stretch |

| ~2820 and ~2720 | Medium | Aldehyde C-H stretch (Fermi doublet) |

| ~1703 | Strong | C=O stretch (conjugated aldehyde) |

| ~1600, ~1575, ~1460 | Medium-Strong | Aromatic C=C ring stretches |

| ~820 | Strong | C-H out-of-plane bend (para-disubstituted ring) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation. The electron ionization (EI) mass spectrum of p-tolualdehyde is presented below.

| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Assignment |

| 120 | 70.52 | [M]⁺ (Molecular ion) |

| 119 | 84.63 | [M-H]⁺ |

| 91 | 99.99 | [M-CHO]⁺ (Tropylium ion) |

| 65 | 27.15 | [C₅H₅]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy Protocol

A general procedure for acquiring NMR spectra of p-tolualdehyde is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of p-tolualdehyde in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Data Acquisition for ¹H NMR: Acquire the spectrum using a standard proton pulse program. Typically, a small number of scans (e.g., 8-16) is sufficient.

-

Data Acquisition for ¹³C NMR: Utilize a standard carbon pulse program with proton decoupling. A larger number of scans is generally required due to the low natural abundance of the ¹³C isotope.

IR Spectroscopy Protocol

A common method for obtaining the IR spectrum of p-tolualdehyde is as follows:

-

Sample Preparation (Thin Film Method): As p-tolualdehyde is a liquid at room temperature, a drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Data Acquisition: Place the salt plates in the sample holder of the IR spectrometer. Record the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry Protocol

A general procedure for obtaining an Electron Ionization Mass Spectrum (EI-MS) is as follows:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification before ionization.

-

Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z.

Visualized Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification of an organic compound like p-tolualdehyde.

Caption: Workflow for the spectroscopic characterization of p-tolualdehyde.

An In-depth Technical Guide to 4-Hydrazinobenzenesulfonic Acid for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Hydrazinobenzenesulfonic acid, a versatile chemical intermediate with significant applications in pharmaceutical research and development, as well as in the dye and agrochemical industries. This document outlines its chemical and physical properties, details common synthesis protocols, and explores its role in various chemical reactions and synthetic pathways.

Core Properties and Data

This compound, also known as p-hydrazinobenzenesulfonic acid, is a crystalline solid that combines the functionalities of a sulfonic acid and a hydrazine (B178648) group attached to a benzene (B151609) ring.[1][2] This unique structure imparts both acidic and reducing properties, making it a valuable reagent in organic synthesis.[1] Its physical and chemical data are summarized in the table below for easy reference.

| Property | Value | Citations |

| Molecular Formula | C6H8N2O3S | [3][4] |

| Molecular Weight | 188.21 g/mol | [3][5] |

| CAS Number | 98-71-5 | [3][6] |

| Appearance | White to light yellow crystalline powder | [5][7] |

| Melting Point | 285-287 °C (decomposes) | [5][8] |

| Solubility | Readily soluble in boiling water; sparingly soluble in cold water, ethanol, and diethyl ether. | [4][5] |

| IUPAC Name | 4-hydrazinylbenzenesulfonic acid | [3][9] |

| Synonyms | p-Sulfophenylhydrazine, Phenylhydrazine-4-sulfonic acid | [3][8] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is most commonly achieved through the diazotization of a starting material, followed by reduction.[2] The following protocols detail established methods for its preparation.

Method 1: Synthesis from p-Aminobenzenesulfonic Acid

This method involves the diazotization of p-aminobenzenesulfonic acid, followed by reduction.[2][8]

Materials:

-

p-Aminobenzenesulfonic acid

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 5% or 23%)[2][8]

-

Sodium nitrite (B80452) (NaNO2)[2][8]

-

Sodium metabisulfite (B1197395) (Na2S2O5) or Sodium bisulfite (NaHSO3)[8][10]

-

Zinc powder and diatomaceous earth (optional, for purification)[5][8]

Procedure:

-

Dissolve p-aminobenzenesulfonic acid in an aqueous sodium hydroxide solution.[2]

-

Add sodium nitrite to the solution and mix thoroughly.[2]

-

In a separate vessel, prepare a cooled solution of concentrated hydrochloric acid and water, maintaining the temperature between 0-5 °C with an ice bath.[2][8]

-

Slowly add the p-aminobenzenesulfonic acid/sodium nitrite mixture to the acidic solution to form the diazonium salt. The temperature should be strictly controlled within the 0-5 °C range.[8]

-

The resulting diazonium salt solution is then added to a solution of sodium metabisulfite or sodium bisulfite.[5][10] In some variations, the pH is maintained between 6.2 and 6.7, and the temperature is elevated to 80-85 °C.[5][8]

-

After the addition is complete, the reaction mixture is stirred for an extended period (e.g., 1.5 hours).[5][8]

-

The intermediate product is then hydrolyzed, often by heating with hydrochloric acid, to yield this compound.[10]

-

The product can be further purified by recrystallization from boiling water, often with the addition of activated carbon for decolorization, to obtain light yellow, leaf-shaped crystals.[8]

Method 2: One-Pot Synthesis Improvement

To circumvent the instability of the intermediate diazonium salt, a one-pot synthesis method has been developed. This approach avoids the isolation of the diazonium salt and proceeds directly to the reduction step, which can improve the overall yield.[2]

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of a variety of organic compounds.[5] Its applications include:

-

Pharmaceutical Synthesis: It is used as a reagent in the production of pharmaceuticals, including potential anticancer and antitubercular agents.[11] Research has indicated that its molecular structure may have an inhibitory effect on SHP-2 tyrosine phosphatase activity, a key target in tumor cell signaling pathways.[8] It is also used in the synthesis of inhibitors for viruses like coxsackievirus B3.[5]

-

Dye Industry: It is an important intermediate in the manufacture of acid dyes and azo dyes.[11]

-

Analytical Chemistry: The hemihydrate form is utilized in analytical experiments for the determination of trace components in mixtures.[5]

-

Organic Synthesis: It is a key building block for producing 1-phenyl-3-methyl-5-pyrazolone (P.M.P), which is widely used in the synthesis of dyes, pharmaceuticals, and agrochemicals.[7] It also acts as a reducing agent, for instance, in the functionalization and reduction of graphene oxide.[12]

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from p-aminobenzenesulfonic acid.

Caption: Synthesis workflow for this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | C6H8N2O3S | CID 66825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. This compound | 98-71-5 [chemicalbook.com]

- 6. This compound CAS#: 98-71-5 [m.chemicalbook.com]

- 7. innospk.com [innospk.com]

- 8. Page loading... [guidechem.com]

- 9. A13362.06 [thermofisher.com]

- 10. prepchem.com [prepchem.com]

- 11. nbinno.com [nbinno.com]

- 12. researchgate.net [researchgate.net]

Synthesis of 4-Hydrazinobenzenesulfonic acid from p-aminobenzenesulfonic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydrazinobenzenesulfonic acid, also known as p-hydrazinobenzenesulfonic acid, is a pivotal chemical intermediate with applications in the pharmaceutical, dye, and food industries.[1] Its structure, featuring both a sulfonic acid and a hydrazine (B178648) group, imparts unique chemical properties, making it a versatile reagent.[2] Notably, it has been investigated for its potential as an inhibitor of SHP-2 tyrosine phosphatase, a key target in tumor cell signaling pathways, highlighting its relevance in drug development.[3]

This technical guide provides an in-depth overview of the synthesis of this compound from p-aminobenzenesulfonic acid (sulfanilic acid). The primary synthetic route involves a two-step process: the diazotization of p-aminobenzenesulfonic acid to form a diazonium salt, followed by the reduction of this intermediate to the final hydrazine product.[4] This document details the experimental protocols for this synthesis, presents quantitative data in a structured format, and includes a visual representation of the experimental workflow.

Reaction Pathway

The synthesis of this compound from p-aminobenzenesulfonic acid proceeds via two main chemical transformations:

-

Diazotization: The primary aromatic amine group of p-aminobenzenesulfonic acid is converted into a diazonium salt. This reaction is typically performed in a cold, acidic aqueous solution using sodium nitrite (B80452).[4]

-

Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine derivative. Common reducing agents for this step include sodium sulfite, sodium metabisulfite (B1197395), or zinc powder.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the synthesis of this compound, compiled from various reported methods.

Table 1: Reactant Molar Equivalents and Concentrations

| Reactant/Reagent | Method 1 (Isolated Diazonium Salt) | Method 2 (One-Pot Synthesis) |

| p-Aminobenzenesulfonic Acid | 1.0 molar equivalent | 1.0 molar equivalent |

| Sodium Nitrite | 1.0 molar equivalent | 1.0 molar equivalent |

| Hydrochloric Acid (conc.) | ~3.5 molar equivalents | ~6.0 molar equivalents |

| Sodium Metabisulfite/Bisulfite | ~1.0 molar equivalent | Not explicitly stated |

| Sodium Hydroxide (B78521) | Used for initial dissolution | Used for initial dissolution |

Table 2: Reaction Conditions

| Parameter | Method 1 (Isolated Diazonium Salt) | Method 2 (One-Pot Synthesis) |

| Diazotization Temperature | 0 - 5 °C[3] | 0 - 5 °C[1] |

| Reduction Temperature | 80 - 85 °C[3] | 100 °C (optimized)[1] |

| Reaction Time (Diazotization) | ~30 minutes | ~20 minutes |

| Reaction Time (Reduction) | ~1.5 hours | ~1 hour |

| pH (Reduction) | 6.2 - 6.7[5] | Not explicitly controlled |

Table 3: Yield and Product Characterization

| Parameter | Value |

| Appearance | White to light yellow crystalline powder[5] |

| Melting Point | 285 - 287 °C[3], 286 °C[6] |

| Yield (Method 1) | 34.36%[3] |

| Yield (Method 2) | 68.8%[1] |

| Solubility | Soluble in boiling water; sparingly soluble in cold water, ethanol, and diethyl ether.[3][5] |

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound.

Method 1: Diazotization Followed by Reduction with Sodium Metabisulfite

This method involves the isolation of the intermediate diazonium salt before reduction.

1. Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, add 100 mL of water and 30 mL of concentrated hydrochloric acid.

-

Cool the mixture to 0 °C using an ice-water bath.

-

In a separate beaker, dissolve 17.3 g of anhydrous p-aminobenzenesulfonic acid in a mixture of 23 mL of 23% sodium hydroxide solution and 100 mL of water.

-

To this solution, add 7 g of sodium nitrite and dissolve by heating.

-

Slowly add the p-aminobenzenesulfonic acid/sodium nitrite solution to the cooled hydrochloric acid solution in the three-necked flask, maintaining the temperature between 0-5 °C.[3]

2. Reduction:

-

Prepare a solution of 22 g of sodium metabisulfite in 125 mL of water and cool it to 0-5 °C.

-

Slowly add the cold sodium metabisulfite solution to the diazonium salt suspension while maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction to proceed for 30 minutes.

-

Remove the ice bath and let the mixture warm to room temperature, stirring for an additional 30 minutes.[3]

3. Isolation and Purification:

-

Add 20 mL of concentrated hydrochloric acid, and once the solution becomes transparent, add another 30 mL of concentrated hydrochloric acid.

-

Heat the solution to boiling and concentrate it using a rotary evaporator.

-

Cool the concentrated solution and allow the precipitate to form overnight.

-

Filter the crude product, dry it, and then decolorize and recrystallize it from water using activated carbon to obtain light yellow, leaf-shaped crystals of this compound.[3]

Method 2: One-Pot Synthesis

This improved method proceeds without the isolation of the diazonium salt intermediate.[1]

1. Preparation of Reactant Solution:

-

Add 2.00 g (0.0116 mol) of p-aminobenzenesulfonic acid to 11.5 mL of a 5% sodium hydroxide solution and stir until the solid completely dissolves.

-

Add 0.80 g (0.0116 mol) of sodium nitrite and mix thoroughly.[1]

2. Diazotization and Reduction:

-

In a separate vessel, prepare a mixture of 7.0 mL of concentrated hydrochloric acid and 11.5 mL of water and cool it in an ice bath to maintain a temperature of 0-5 °C.

-

Add the p-aminobenzenesulfonic acid/sodium nitrite mixture to the cooled acid solution and maintain the reaction for about 20 minutes at 0-5 °C.

-

Remove the ice bath and heat the reaction system to 80 °C.

-

Add 10 mL of a 40% sulfuric acid solution and maintain the reaction for 1 hour.[1]

3. Product Isolation:

-

After the reaction is complete, cool the solution to room temperature.

-

Filter the resulting precipitate and wash the filter cake with water 2-3 times to obtain a white powdery solid of this compound.[1]

Visualized Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Reactivity of the Hydrazino Group in 4-Hydrazinobenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydrazinobenzenesulfonic acid (HBSA) is a bifunctional organic compound featuring both a nucleophilic hydrazino group and a water-solubilizing sulfonic acid group. This unique combination of functionalities makes it a versatile reagent in organic synthesis and a molecule of interest in medicinal chemistry. The reactivity of the hydrazino group is central to its utility, participating in a range of chemical transformations including the formation of hydrazones, azo compounds, and heterocyclic systems. This technical guide provides a comprehensive overview of the chemical reactivity of the hydrazino group in HBSA, with a focus on its application in the Fischer indole (B1671886) synthesis, azo coupling reactions, and its emerging role as a potential inhibitor of the SHP-2 tyrosine phosphatase. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to serve as a valuable resource for researchers in organic synthesis and drug discovery.

Introduction

This compound, also known as phenylhydrazine-4-sulfonic acid, is a white to pale yellow crystalline solid.[1] Its structure consists of a benzene (B151609) ring substituted with a hydrazino group (-NHNH₂) and a sulfonic acid group (-SO₃H).[2] The presence of the sulfonic acid moiety imparts significant water solubility to the molecule, a desirable property for many aqueous-based reaction systems.[2] The core reactivity of HBSA is dictated by the hydrazino group, which can act as a potent nucleophile, a reducing agent, and a base.[2] This versatile reactivity profile has led to its use as an intermediate in the synthesis of dyes, pharmaceuticals, and other fine chemicals.[1][3] Notably, it is a key precursor in the synthesis of the widely used food colorant Tartrazine (B75150) and in the construction of indole scaffolds, which are prevalent in numerous biologically active compounds.[4][5] Furthermore, recent studies have highlighted the potential for HBSA and its derivatives to act as inhibitors of SHP-2, a protein tyrosine phosphatase implicated in cancer cell signaling pathways, making it a molecule of interest for drug development professionals.[6][7]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₈N₂O₃S | [8] |

| Molecular Weight | 188.21 g/mol | [8] |

| Appearance | White to light yellow crystalline powder | [9] |

| Melting Point | 286 °C (decomposes) | [9] |

| Water Solubility | Soluble in boiling water, slightly soluble in cold water | [9] |

| pKa | -0.66 ± 0.50 (Predicted) | [10] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | Reference(s) |

| ¹H NMR | Predicted peaks in D₂O would show aromatic protons as a set of doublets in the 7-8 ppm region. | [11] |

| ¹³C NMR | Predicted aromatic carbons would appear in the 110-150 ppm range. | [12] |

| Mass Spec (MS-MS) | Precursor: 189.0328 m/z; Fragments: 172.9, 170.9, 108 m/z. Precursor [M-H]⁻: 187.0183 m/z; Fragments: 171, 94.3, 80.2 m/z. | [8] |

Chemical Reactivity of the Hydrazino Group

The hydrazino group in this compound is the primary center of its chemical reactivity, enabling its participation in a variety of important organic transformations.

Nucleophilic Reactivity: Hydrazone Formation and the Fischer Indole Synthesis

The lone pair of electrons on the terminal nitrogen of the hydrazino group makes it a strong nucleophile. This nucleophilicity is exploited in the reaction with aldehydes and ketones to form hydrazones. This reaction is the initial step in the widely used Fischer indole synthesis, a powerful method for constructing the indole ring system.[5]

The general mechanism of the Fischer indole synthesis involves the acid-catalyzed rearrangement of the initially formed phenylhydrazone.[13]

Caption: General workflow of the Fischer Indole Synthesis.

While specific yield data for the Fischer indole synthesis using this compound is not widely reported, yields for analogous reactions with phenylhydrazine (B124118) and cyclohexanone (B45756) to form tetrahydrocarbazole are in the range of 76-85%.[14]

Azo Coupling Reactions: Synthesis of Tartrazine

The hydrazino group of HBSA can be oxidized to a diazonium salt, which is a key intermediate in azo coupling reactions. A prominent example is the synthesis of Tartrazine (FD&C Yellow No. 5). In one synthetic route, 4-aminobenzenesulfonic acid is first diazotized and then coupled with 5-oxo-1-(4-sulfophenyl)-2-pyrazoline-3-carboxylic acid.[4] An alternative synthesis involves the condensation of this compound with dioxosuccinic acid or its derivatives.[6]

Caption: Synthesis of Tartrazine from this compound.

The overall yield for the synthesis of tartrazine is generally high, with the final product being isolated as the trisodium (B8492382) salt to enhance water solubility.[4]

Reducing Agent Properties

The hydrazino group can also act as a reducing agent. This property has been utilized in materials science, for instance, in the simultaneous reduction and functionalization of graphene oxide.[15] In this process, the hydrazino group reduces the oxygen-containing functional groups on the graphene oxide surface, while the sulfonic acid group imparts hydrophilicity to the resulting reduced graphene oxide.

Biological Activity: Inhibition of SHP-2 Phosphatase

Src homology region 2-containing protein tyrosine phosphatase 2 (SHP-2) is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling pathways, particularly the RAS/MAPK pathway, which is frequently dysregulated in various cancers.[7] Overexpression or activating mutations of SHP-2 can lead to sustained signaling and tumor growth, making it an attractive target for cancer therapy.[16]

Research has indicated that this compound and its derivatives may act as inhibitors of SHP-2.[6] A structurally related compound, phenylhydrazonopyrazolone sulfonate (PHPS1), has been identified as a potent and specific inhibitor that binds to the catalytic site of SHP-2.[2][17] Molecular docking studies of PHPS1 suggest that the sulfonate group forms hydrogen bonds with the PTP signature loop of SHP-2, while the phenyl ring engages in π-stacking interactions.[17]

Caption: Inhibition of the SHP-2 signaling pathway.

The inhibition of SHP-2 by HBSA derivatives blocks the dephosphorylation of downstream signaling molecules, thereby attenuating the RAS/MAPK pathway and inhibiting cancer cell proliferation and survival.[2]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established methods involving the diazotization of p-aminobenzenesulfonic acid followed by reduction.[6][18]

Materials:

-

p-Aminobenzenesulfonic acid (sulfanilic acid)

-

Sodium hydroxide (B78521) (NaOH)

-

Sodium nitrite (B80452) (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Sodium metabisulfite (B1197395) (Na₂S₂O₅)

-

Ice

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, add 100 mL of water and 30 mL of concentrated HCl. Cool the mixture to 0-5 °C in an ice-water bath.

-

In a separate beaker, dissolve 17.3 g of anhydrous p-aminobenzenesulfonic acid in a solution of 23 mL of 23% NaOH and 100 mL of water.

-

To the solution from step 2, add 7.0 g of NaNO₂ and warm gently to dissolve.

-

Slowly add the solution from step 3 to the cold HCl solution in the three-necked flask, maintaining the temperature between 0-5 °C.

-

In another beaker, dissolve 22 g of sodium metabisulfite in 125 mL of water and cool to 0-5 °C.

-

Slowly add the cold sodium metabisulfite solution to the reaction mixture, keeping the temperature at 0-5 °C.

-

Stir the reaction mixture at 0-5 °C for 30 minutes.

-

Remove the ice bath and allow the mixture to warm to room temperature, continuing to stir for another 30 minutes.

-

Add 20 mL of concentrated HCl, and once the solution becomes clear, add another 30 mL of concentrated HCl.

-

Heat the solution to boiling, concentrate, and then cool to allow for precipitation.

-

Collect the crude product by filtration, wash with cold water, and recrystallize from hot water with activated carbon to obtain light yellow crystals of this compound.

Expected Yield: Approximately 34%.[6]

Fischer Indole Synthesis: Synthesis of 6-methoxy-1,2,3,4-tetrahydrocarbazole (B178529) (Analogous Protocol)

Materials:

-

p-Anisidine (B42471) hydrochloride (4-methoxyphenylhydrazine hydrochloride)

-

Cyclohexanone

-

Glacial acetic acid

-

Ice-water

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a round-bottom flask with a magnetic stir bar and reflux condenser, combine p-anisidine hydrochloride (1.0 equivalent) and cyclohexanone (1.1 equivalents).

-

Add glacial acetic acid (5-10 mL per gram of p-anisidine hydrochloride).

-

Heat the mixture to reflux with vigorous stirring for 1-2 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic extracts, wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Azo Coupling: General Procedure for Tartrazine Synthesis

This procedure outlines the general steps for the synthesis of Tartrazine from 4-aminobenzenesulfonic acid, a precursor that can be derived from this compound.[4]

Materials:

-

4-Aminobenzenesulfonic acid

-

Hydrochloric acid

-

Sodium nitrite

-

5-Oxo-1-(4-sulfophenyl)-2-pyrazoline-3-carboxylic acid

-

Sodium carbonate

Procedure:

-

Diazotize 4-aminobenzenesulfonic acid in an acidic solution (HCl) with sodium nitrite at a low temperature (0-5 °C) to form the diazonium salt.

-

In a separate vessel, dissolve 5-oxo-1-(4-sulfophenyl)-2-pyrazoline-3-carboxylic acid in an aqueous solution of sodium carbonate.

-

Slowly add the cold diazonium salt solution to the pyrazolone (B3327878) solution, maintaining a basic pH with the addition of sodium carbonate.

-

Stir the reaction mixture until the coupling is complete, which is often indicated by a color change.

-

Isolate the Tartrazine dye, typically by salting out with sodium chloride, followed by filtration and drying.

Conclusion

The hydrazino group in this compound is a key functional moiety that imparts a rich and versatile reactivity to the molecule. Its nucleophilic character is fundamental to its role in the Fischer indole synthesis for the creation of complex heterocyclic structures. The ability of the hydrazino group to be transformed into a diazonium species allows for its use in azo coupling reactions, most notably in the industrial synthesis of Tartrazine. Furthermore, the reducing properties of the hydrazino group have found applications in materials science. Of significant interest to the drug development community is the potential for HBSA derivatives to act as inhibitors of the SHP-2 phosphatase, a critical regulator of oncogenic signaling pathways. The information compiled in this technical guide, including reaction mechanisms, experimental protocols, and biological context, provides a solid foundation for researchers and scientists to explore and exploit the reactivity of this compound in both synthetic and medicinal chemistry endeavors. Further research into quantitative optimization of its key reactions and a more detailed exploration of its structure-activity relationship as a SHP-2 inhibitor will undoubtedly expand its utility and impact.

References

- 1. Small molecule inhibitors of SHP2 tyrosine phosphatase discovered by virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journal-editor.org [journal-editor.org]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. openknowledge.fao.org [openknowledge.fao.org]

- 7. pnas.org [pnas.org]

- 8. This compound | C6H8N2O3S | CID 66825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 98-71-5 [chemicalbook.com]

- 10. Page loading... [wap.guidechem.com]

- 11. hmdb.ca [hmdb.ca]

- 12. rsc.org [rsc.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. GSRS [gsrs.ncats.nih.gov]

- 16. Inhibition of SHP2 by new compounds induces differential effects on RAS/RAF/ERK and PI3K/AKT pathways in different cancer cell types - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. Page loading... [wap.guidechem.com]

- 19. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Nucleophilic and Reducing Properties of 4-Hydrazinobenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydrazinobenzenesulfonic acid (4-HBSA), a bifunctional aromatic compound, possesses both nucleophilic and reducing properties owing to its hydrazino and benzenesulfonic acid moieties, respectively. This guide provides a comprehensive overview of these characteristics, detailing the underlying chemical principles, relevant applications, and experimental protocols. The nucleophilicity of the hydrazine (B178648) group enables its participation in condensation reactions, most notably the formation of hydrazones with aldehydes and ketones. Its capacity as a reducing agent is demonstrated in various chemical transformations, including the reduction of graphene oxide. Furthermore, this document explores the role of 4-HBSA and structurally related compounds as inhibitors of signaling pathways, particularly involving the SHP2 tyrosine phosphatase. Quantitative data, where available, is presented in tabular format to facilitate comparison, and detailed experimental methodologies are provided. Diagrams generated using Graphviz are included to visualize key reaction workflows and signaling pathways.

Introduction

This compound, also known as p-sulfophenylhydrazine, is a crystalline solid readily soluble in aqueous solutions due to the presence of the sulfonic acid group.[1] This unique solubility profile, combined with the reactivity of the hydrazino group, makes it a versatile reagent in organic synthesis and various industrial applications. The hydrazino group (-NHNH₂) imparts nucleophilic and reducing characteristics, while the sulfonic acid group (-SO₃H) acts as a strong electron-withdrawing group, influencing the reactivity of the aromatic ring and the hydrazine moiety.[1] This guide aims to provide a detailed technical examination of the nucleophilic and reducing properties of 4-HBSA for professionals in research and drug development.

Nucleophilic Properties

The nucleophilicity of 4-HBSA is centered on the lone pairs of electrons on the nitrogen atoms of the hydrazine group.[1] This allows it to readily attack electron-deficient centers, participating in a variety of nucleophilic addition and substitution reactions.

Hydrazone Formation

A primary application of the nucleophilic character of 4-HBSA is its reaction with aldehydes and ketones to form hydrazones.[2] This condensation reaction is a cornerstone of carbonyl chemistry and is widely used in derivatization, purification, and characterization of carbonyl compounds. The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon, followed by dehydration.

Caption: General workflow for hydrazone formation.

Kinetics studies on hydrazone formation reveal that the reaction rates are significantly influenced by the electronic properties of both the carbonyl compound and the hydrazine derivative. Electron-withdrawing groups on the benzaldehyde (B42025) ring, for instance, generally accelerate the rate of hydrazone formation. Conversely, the strongly electron-withdrawing sulfonic acid group at the para-position of 4-HBSA is expected to decrease the nucleophilicity of the hydrazine group compared to unsubstituted phenylhydrazine (B124118).

Table 1: Quantitative Data on Hydrazone Formation (Illustrative)

| Carbonyl Compound | Hydrazine Derivative | Second-Order Rate Constant (M⁻¹s⁻¹) at pH 7.4 | Reference |

| 4-Nitrobenzaldehyde | Phenylhydrazine | ~4.5-fold faster than 4-methoxybenzaldehyde | [3] |

| 2-Carboxybenzaldehyde | Phenylhydrazine | Faster than 4-carboxybenzaldehyde | [3] |

| Various Aldehydes | 2-Carboxyphenylhydrazine | Generally faster than with phenylhydrazine | [3] |

Experimental Protocol: Synthesis of a Hydrazone Derivative

The following is a general procedure for the synthesis of a hydrazone from an aldehyde or ketone using a hydrazine derivative.

-

Dissolution: Dissolve the aldehyde or ketone (1 equivalent) in a suitable solvent such as ethanol (B145695) or a mixture of ethanol and water.

-

Addition of Hydrazine: Add a solution of this compound (1 equivalent) in water to the carbonyl solution. A catalytic amount of acid (e.g., a few drops of acetic acid) can be added to facilitate the reaction.

-

Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Isolation: The hydrazone product, often a solid, may precipitate out of the solution upon cooling. The solid can be collected by filtration, washed with a cold solvent, and dried. If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.

Reducing Properties

The hydrazine moiety in 4-HBSA also endows it with significant reducing capabilities.[1] It can donate electrons in redox reactions, leading to its oxidation to various nitrogen-containing compounds.[1] This property has been harnessed in several synthetic applications.

Reduction of Graphene Oxide

A notable application of 4-HBSA as a reducing agent is in the simultaneous reduction and functionalization of graphene oxide (GO). In this process, the hydrazine group reduces the oxygen-containing functional groups on the GO surface, while the entire molecule is grafted onto the graphene sheets. This one-step process is environmentally friendly and yields a hydrophilic functionalized graphene material.

Caption: Workflow for the reduction of graphene oxide by 4-HBSA.

Table 2: Quantitative Data on the Reduction of Graphene Oxide with 4-HBSA

| Parameter | Graphene Oxide (GO) | HBS-reduced GO (HBS-rGO) | Reference |

| Interlayer Space | 0.751 nm | 1.478 nm | |

| Aqueous Dispersibility | 0.58 mg/mL | 13.49 mg/mL | |

| Oxygen Content (excluding -SO₃H) | 17.19% | 7.23% |

Reduction of Aromatic Nitro Compounds

Hydrazine derivatives, often in the presence of a catalyst like Palladium on carbon (Pd/C), are effective reagents for the reduction of aromatic nitro compounds to the corresponding anilines.[4] This transformation is a fundamental process in organic synthesis, particularly in the preparation of pharmaceuticals and dyes. The general reaction involves the transfer of hydrogen from hydrazine to the nitro group. While specific examples using 4-HBSA for this purpose are not extensively documented, the reactivity is expected to be analogous to other arylhydrazines.

Table 3: Illustrative Yields for the Reduction of Halogenated Nitroarenes using Hydrazine Hydrate and Pd/C

| Substrate | Product | Yield | Reference |

| 1-Bromo-4-(tert-butyl)-2-nitrobenzene | 2-Bromo-5-(tert-butyl)aniline | 95% | [4] |

| 1-Chloro-4-nitrobenzene | 4-Chloroaniline | 92% | [4] |

| 1-Iodo-4-nitrobenzene | 4-Iodoaniline | 90% | [4] |

Note: This data is for hydrazine hydrate, a related reducing agent, to illustrate the potential application and expected high efficiency of such reductions.

Experimental Protocol: Reduction of Graphene Oxide

The following protocol is adapted from the literature for the reduction and functionalization of graphene oxide using 4-HBSA.

-

Dispersion: Disperse graphene oxide powder (0.3 g) and this compound (1.2 g) in 100 mL of distilled water.

-

Sonication and Stirring: Sonicate the mixture for 20 minutes and then stir for 5 minutes to ensure a homogeneous dispersion.

-

Heating: Heat the mixture at 85°C for 12 hours under constant stirring.

-

Purification: After the reaction, the black product is collected, dried, and purified by washing with 50% ethanol to remove any unreacted reagents and byproducts.

Role in Signaling Pathways and Drug Development

The structural motifs present in 4-HBSA, particularly the substituted phenylhydrazine core, are of interest in drug development due to their potential to interact with biological targets.

Inhibition of SHP2 Tyrosine Phosphatase

Research has suggested that the molecular structure of 4-HBSA may have an inhibitory effect on the SHP-2 tyrosine phosphatase.[2] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling pathways, including the RAS-MAPK pathway, which is often dysregulated in various cancers.[5][6] Overactivation of SHP2 is associated with several human diseases, making it an attractive target for therapeutic intervention.[5]

Allosteric inhibitors of SHP2 have been developed that bind to a pocket at the interface of the N-SH2, C-SH2, and PTP domains, stabilizing the autoinhibited conformation of the enzyme.[6] While the precise binding mode and inhibitory concentration (IC₅₀) of 4-HBSA against SHP2 are not well-documented in publicly available literature, other inhibitors containing sulfonic acid groups have been shown to interact with the catalytic domain of SHP2.[5]

Caption: Simplified RAS-MAPK signaling pathway and the potential role of 4-HBSA as a SHP2 inhibitor.

Synthesis of this compound

The most common synthetic route to 4-HBSA starts with the diazotization of p-aminobenzenesulfonic acid (sulfanilic acid), followed by the reduction of the resulting diazonium salt.[7][8]

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis from p-Aminobenzenesulfonic Acid

The following is a representative laboratory-scale synthesis of 4-HBSA.

-

Diazotization:

-

In a three-necked flask, suspend anhydrous p-aminobenzenesulfonic acid (17.3 g) in a solution of sodium hydroxide (B78521) (23 ml of 23% solution) and water (100 ml).

-

After complete dissolution, add sodium nitrite (B80452) (7.0 g) and dissolve by gentle heating.

-

In a separate flask, prepare a solution of concentrated hydrochloric acid (30 ml) in water (100 ml) and cool it to 0-5°C in an ice-water bath.

-

Slowly add the solution of the sodium salt of p-aminobenzenesulfonic acid and sodium nitrite to the cold hydrochloric acid solution, maintaining the temperature between 0-5°C to form the diazonium salt.

-

-

Reduction:

-

Prepare a solution of sodium metabisulfite (B1197395) (22 g) in water (125 ml) and cool it to 0-5°C.

-

Slowly add the cold diazonium salt solution to the sodium metabisulfite solution.

-

After the addition is complete, allow the reaction to proceed for 30 minutes at 0-5°C.

-

Remove the ice bath and stir for an additional 30 minutes at room temperature.

-

-

Hydrolysis and Isolation:

-

Add concentrated hydrochloric acid (20 ml) to the reaction mixture, and once it becomes transparent, add another 30 ml of concentrated hydrochloric acid.

-

Heat the solution to boiling, concentrate it using a rotary evaporator, and then cool to allow the product to precipitate.

-

Collect the crude product by filtration, dry it, and then recrystallize from water with activated carbon to obtain light yellow crystals of this compound. A yield of approximately 34% has been reported for this method.[2]

-

Conclusion

This compound is a valuable and versatile chemical compound with distinct nucleophilic and reducing properties. Its utility in forming hydrazones and as a reducing agent in modern materials science highlights its importance in synthetic chemistry. Furthermore, its potential as a scaffold for the development of enzyme inhibitors, particularly for targets like SHP2, underscores its relevance in medicinal chemistry and drug development. This guide has provided a technical overview of these properties, supported by available data, experimental protocols, and visual diagrams to aid researchers and scientists in leveraging the full potential of this bifunctional molecule. Further quantitative studies on the reaction kinetics and reducing potential of 4-HBSA would be beneficial to expand its application in a more predictable and controlled manner.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. prepchem.com [prepchem.com]

An In-depth Technical Guide to 4-Hydrazinobenzenesulfonic Acid: Core Functional Groups and Their Impact

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of 4-Hydrazinobenzenesulfonic acid, a versatile chemical intermediate. The document elucidates the pivotal roles of its constituent functional groups—the sulfonic acid and hydrazino moieties—and their synergistic influence on the molecule's chemical behavior, reactivity, and diverse applications, particularly within the pharmaceutical and materials science sectors.

Physicochemical Properties

This compound is a white to light-yellow crystalline solid.[1][2] Its chemical structure is characterized by a benzene (B151609) ring substituted with both a hydrazino group and a sulfonic acid group at the para position.[3] This unique arrangement of functional groups dictates its physical and chemical properties.

A summary of its key quantitative data is presented below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 98-71-5 | [1][4] |

| Molecular Formula | C₆H₈N₂O₃S | [1][5][6] |

| Molecular Weight | 188.20 g/mol | [4][6] |

| Melting Point | ~285-286 °C (decomposes) | [2][5][6] |

| Appearance | White to light yellow/pale beige crystalline powder | [2][7][8] |

| Solubility | Soluble in boiling water; slightly soluble in cold water, ethanol, and ether | [2][3][6][8] |

| pKa (Predicted) | -0.66 ± 0.50 | [5] |

Analysis of Key Functional Groups and Their Impact

The distinct reactivity profile of this compound is a direct consequence of the interplay between its two primary functional groups.[3]

-

Acidity and Solubility : As a strongly acidic functional group, the sulfonic acid moiety renders the molecule a weak acid overall.[3] Its primary impact is conferring significant solubility in water and other polar solvents, a critical attribute for its use in various aqueous reaction media and formulations.[3]

-

Electronic Influence : This group can participate in salt formation and influences the electronic properties of the aromatic ring.[3] Its hydrophilic nature is exploited in materials science, for instance, to functionalize graphene oxide, thereby improving its aqueous dispersibility.[9][10]

-

Nucleophilicity : The nitrogen atoms of the hydrazino group possess lone pairs of electrons, making it a potent nucleophile.[3] This property is fundamental to its role in organic synthesis, enabling reactions such as acylation, alkylation, and condensation to form crucial carbon-nitrogen bonds.[3]

-

Reducing Potential : The hydrazino group is an effective reducing agent, capable of donating electrons in redox reactions.[1][3] This characteristic is leveraged in chemical syntheses and for the reduction of materials like graphene oxide.[3][9][10] The group can be oxidized to form various nitrogen-containing compounds, such as azobenzene (B91143) derivatives.[1][3]

-

Basicity : While the sulfonic acid group is acidic, the hydrazino group can behave as a weak base by accepting protons.[3]

Applications in Research and Drug Development

The dual functionality of this compound makes it a valuable tool in several high-tech fields.

-

Pharmaceutical Intermediate : It serves as a key reagent in the synthesis of various pharmaceuticals, including antitubercular and anticancer drugs.[1][2] Its hemihydrate form is specifically used in the synthesis of inhibitors for coxsackievirus B3 replication.[7]

-

Signaling Pathway Inhibition : Emerging research has highlighted its potential as an inhibitor of SHP-2 tyrosine phosphatase, a critical target molecule in tumor cell signaling pathways.[11] This suggests a theoretical basis for its development into novel anti-tumor therapeutics.

-

Analytical Chemistry : The compound is employed as a reagent for the determination of various analytes, such as nitrites, nitrates, and volatile ketones.[1][6]

-

Dye Manufacturing : It is a well-established intermediate for producing acid dyes and acts as a coupling agent in the synthesis of azo dyes.[1][2]

Experimental Protocols: Synthesis

The predominant method for synthesizing this compound utilizes p-aminobenzenesulfonic acid (sulfanilic acid) as the starting material through a two-step diazotization and reduction process.[11][12] An improved "one-pot" synthesis has been developed to avoid the isolation of the unstable diazonium salt intermediate, thereby improving efficiency and safety.[12]

-

Objective : To synthesize this compound without isolating the diazonium salt intermediate.

-

Materials :

-

p-Aminobenzenesulfonic acid (Sulfanilic acid)

-

Sodium carbonate or Sodium hydroxide (B78521) solution

-

Sodium nitrite (B80452) (NaNO₂)

-

Concentrated sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

-

Sodium bisulfite (NaHSO₃) solution

-

Zinc dust (optional, for decolorizing)

-

Ice

-

-

Procedure :

-

Diazotization :

-

Dissolve 51g of sulfanilic acid in 200 mL of water containing 16g of sodium carbonate.[13]

-

Filter the solution and cool it in an ice-water bath to below 5°C.[11][13]

-

Slowly add 35g of concentrated sulfuric acid while maintaining the low temperature.[13]

-

Prepare a solution of 21g of sodium nitrite in 50 mL of water. Add this solution dropwise to the sulfanilic acid mixture over 30 minutes, keeping the temperature between 0-5°C with continuous stirring.[11][13] The formation of the 4-sulfobenzene-1-diazonium salt occurs at this stage.[13]

-

-

Reduction :

-

In a separate vessel, prepare a reducing solution by mixing 130g of sodium bisulfite solution with enough sodium hydroxide solution to give a distinct alkaline reaction.[13]

-

Add the cold diazonium salt slurry from the previous step to this reducing solution. The temperature should be maintained below 50°C by using an ice bath and stirring.[13] This converts the diazonium salt to 2-(4-sulfophenyl)hydrazine-1-sulfonic acid.[13] Allow this to stand for one hour.[13]

-

-

Hydrolysis and Isolation :

-

Transfer the yellow solution of the intermediate to a porcelain dish and heat to boiling.[13]

-

While boiling, slowly add 250g of 30% hydrochloric acid over approximately 30 minutes. This step hydrolyzes the intermediate and the liberated sulfurous acid aids in reduction.[13]

-

If the solution does not become decolorized, a small amount of zinc dust can be carefully added.[13]

-

Cool the solution. The this compound product will crystallize out.[13]

-

-

Purification :

-

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 98-71-5 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C6H8N2O3S | CID 66825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 98-71-5 [m.chemicalbook.com]

- 6. This compound [drugfuture.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. chembk.com [chembk.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Page loading... [guidechem.com]

- 12. Page loading... [guidechem.com]

- 13. prepchem.com [prepchem.com]

Potential Research Frontiers for 4-Hydrazinobenzenesulfonic Acid: A Technical Guide for Drug Development Professionals

An In-depth Exploration of a Versatile Scaffold in Medicinal Chemistry